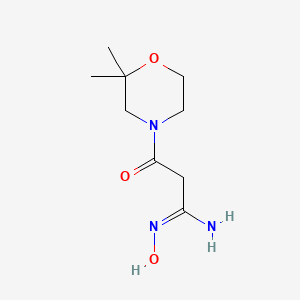

3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

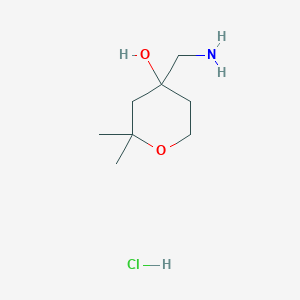

The compound “3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a hydroxy group, an oxo group, and an imidamide group. These functional groups could potentially allow for various interactions and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the morpholine ring, the hydroxy group, the oxo group, and the imidamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications

Prophylactic Efficacy Against OPC Poisoning

Organophosphorus compounds, which are widely used as pesticides and also represent a significant health hazard as potential chemical warfare agents, inhibit acetylcholinesterase (AChE), a crucial enzyme for nerve function. The research by Lorke and Petroianu (2018) evaluated the prophylactic efficacy of various AChE inhibitors, including experimental compounds, when administered before exposure to a range of OPCs. The study found that certain oxime compounds (referred to as K-27 in the research) showed promising broad-spectrum prophylactic effects against multiple OPCs, suggesting that compounds with AChE reactivating activity might offer significant protective benefits in cases of imminent OPC exposure. This highlights the potential of chemical structures similar to 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide in developing effective prophylactic agents against OPC poisoning (Lorke & Petroianu, 2018).

Development of Cholinesterase Reactivators

The search for effective treatments against OPC poisoning has also led to the exploration of novel oximes as cholinesterase reactivators. Norrrahim et al. (2020) reviewed recent strategies in developing oximes capable of crossing the blood-brain barrier (BBB) to treat OPC poisoning. The presence of a permanent cationic charge in oximes typically hinders their ability to cross the BBB and reactivate AChE in the central nervous system (CNS). This review elaborates on the design and development of new oximes, shedding light on the crucial balance between hydrophilicity and the ability to penetrate biological barriers, which is vital for the efficacy of cholinesterase reactivators in OPC poisoning treatment. Such research underlines the importance of chemical innovations like this compound in overcoming the challenges of treating CNS effects of OPC poisoning (Norrrahim et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-9(2)6-12(3-4-15-9)8(13)5-7(10)11-14/h14H,3-6H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIYNDUBXZGLLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)CC(=NO)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CCO1)C(=O)C/C(=N/O)/N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)

![5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2556742.png)

![1-Bromo-6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2556743.png)

![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2556744.png)

![2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B2556745.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride](/img/structure/B2556750.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)

![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)